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These application notes provide a comprehensive overview of the dosimetry and biodistribution

of Samarium-153 (¹⁵³Sm) lexidronam (also known as ¹⁵³Sm-EDTMP or Quadramet®), a

radiopharmaceutical used for the palliation of bone pain from skeletal metastases. The

following sections detail the pharmacokinetic profile, radiation dose estimates to various

organs, and standardized protocols for conducting biodistribution and dosimetry studies in a

clinical setting.

Introduction
Samarium-153 lexidronam is a therapeutic agent that consists of the radioisotope ¹⁵³Sm

chelated to ethylenediaminetetramethylene phosphonate (EDTMP).[1] ¹⁵³Sm has a physical

half-life of 46.3 hours (1.93 days) and emits both medium-energy beta particles, which provide

the therapeutic effect, and a 103 keV gamma photon, which allows for scintigraphic imaging.[2]

[3][4] The phosphonate component, EDTMP, has a high affinity for areas of active bone

turnover, leading to the targeted delivery of radiation to osteoblastic metastatic lesions.[4][5]

Understanding the biodistribution and accurately calculating the radiation dosimetry are critical

for ensuring the safety and efficacy of this treatment.
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The biodistribution of ¹⁵³Sm-lexidronam is characterized by rapid blood clearance and high

uptake in skeletal tissue, particularly at sites of metastatic involvement. The non-skeletal

activity is quickly excreted through the kidneys into the urine.[1][6]

Pharmacokinetics
Following intravenous injection, ¹⁵³Sm-lexidronam is rapidly cleared from the bloodstream in a

biexponential manner.[6][7] The initial rapid phase of clearance has a half-life of approximately

5.5 minutes, followed by a slower phase with a half-life of about 65 minutes.[7] Within 5 hours

of administration, less than 1% of the injected dose remains in the blood.[8]

Organ and Tissue Distribution
The primary site of uptake for ¹⁵³Sm-lexidronam is the skeleton. In patients with bone

metastases, a significant portion of the administered activity localizes to these lesions. The

remainder of the activity is cleared through the urinary system.

Table 1: Biodistribution of Samarium-153 Lexidronam in Patients
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Parameter Value Reference

Blood Clearance

% Injected Dose at 30 min 9.6 ± 2.8 % [9]

% Injected Dose at 4 hours 1.3 ± 0.7 % [9]

% Injected Dose at 24 hours 0.05 ± 0.03 % [9]

Biexponential Half-life (t½α) 5.5 ± 1.1 minutes [7]

Biexponential Half-life (t½β) 65.4 ± 9.6 minutes [7]

Skeletal Uptake

Total Skeletal Uptake (%

Administered Activity)
65.5 ± 15.5 % [9]

Metastatic Lesion to Normal

Bone Ratio
~5 [9]

Urinary Excretion

% Administered Activity in

Urine (first 6 hours)
34.5 ± 15.5 % [8]

% Administered Activity in

Urine (first 12 hours)
35.3 ± 13.6 % [9]

Dosimetry of Samarium-153 Lexidronam
Radiation dosimetry for ¹⁵³Sm-lexidronam is crucial for assessing the therapeutic dose

delivered to bone metastases and the radiation exposure to healthy organs, particularly the

bone marrow and bladder. The Medical Internal Radiation Dose (MIRD) formalism is the

standard methodology used for these calculations.[9]

Table 2: Estimated Absorbed Radiation Doses of Samarium-153 Lexidronam in a Standard

Adult Patient
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Organ/Tissue
Absorbed Dose
(mGy/MBq)

Reference

Bone Surfaces 6.686 [10]

Red Marrow 0.78 (Gy/GBq) [11]

Urinary Bladder Wall 0.964 [10]

Liver
~0.2 (Gy/GBq) (conservative

estimate)
[11]

Kidneys Not specified

Spleen Not specified

Total Body Not specified

Note: Dosimetry estimates can vary based on individual patient physiology, the extent of

metastatic disease, and urinary voiding frequency. The bladder dose is calculated assuming a

4.8-hour voiding interval.[9]

Experimental Protocols
Protocol for Clinical Biodistribution Study
This protocol outlines the procedures for conducting a clinical study to determine the

biodistribution and pharmacokinetics of ¹⁵³Sm-lexidronam in patients with bone metastases.

4.1.1. Patient Selection and Preparation

Inclusion Criteria: Patients must have confirmed osteoblastic skeletal metastases that show

uptake on a prior Technetium-99m (⁹⁹ᵐTc)-labeled bisphosphonate bone scan.[9]

Patient Preparation: Patients should be well-hydrated to ensure good renal clearance. It is

recommended that the patient drinks approximately 500 mL of fluid prior to the injection.[12]

Informed Consent: Obtain written informed consent from the patient after a thorough

explanation of the study procedures, risks, and benefits.
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4.1.2. Radiopharmaceutical Administration

Dose Calculation: The recommended therapeutic dose is typically 37 MBq (1 mCi) per

kilogram of body weight.[4][9]

Administration: Administer the calculated dose of ¹⁵³Sm-lexidronam intravenously over

approximately one minute through a patent intravenous line.[13]

Flush: Following the injection, flush the intravenous line with at least 10 mL of normal saline

to ensure the complete dose is delivered.[13]

4.1.3. Sample Collection

Blood Sampling: Collect venous blood samples at multiple time points post-injection (e.g., 5,

15, 30 minutes, and 1, 2, 4, 8, and 24 hours) to determine the blood clearance rate.

Urine Collection: Collect all voided urine for at least 24 hours post-injection to measure the

cumulative urinary excretion of the radiopharmaceutical.

4.1.4. Quantitative Gamma Camera Imaging

Imaging Equipment: Use a large field-of-view gamma camera equipped with a low-energy,

high-resolution (LEHR) collimator.[14]

Energy Window: Set the energy window to 103 keV with a 15-20% window width.

Imaging Schedule: Acquire whole-body planar images at multiple time points (e.g., 2-4

hours, 24 hours, and 48 hours) post-injection to assess the biodistribution and retention of

the radiopharmaceutical in the skeleton and other organs.

Image Analysis:

Draw regions of interest (ROIs) around source organs (e.g., total skeleton, liver, kidneys)

and tumors on the conjugate-view images.

Calculate the geometric mean of the counts within the ROIs to correct for tissue

attenuation.
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Determine the percentage of the injected dose (%ID) in each organ at each time point by

comparing the organ counts to the counts from a known standard of ¹⁵³Sm.

4.1.5. Data Analysis

Plot the %ID in the blood versus time to calculate the biexponential clearance half-lives.

Calculate the cumulative urinary excretion as a percentage of the injected dose.

Generate time-activity curves for each source organ by plotting the %ID in the organ versus

time.
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Caption: Workflow for a Clinical Biodistribution Study of ¹⁵³Sm-Lexidronam.
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Protocol for Dosimetry Calculation using the MIRD
Schema
This protocol details the steps for calculating the absorbed radiation dose to target organs from

¹⁵³Sm-lexidronam using the MIRD (Medical Internal Radiation Dose) formalism.

4.2.1. Acquisition of Time-Activity Data

Obtain the time-activity curves for all significant source organs from the biodistribution study

(Protocol 4.1). This data represents the amount of radioactivity in each organ over time.

4.2.2. Calculation of Residence Time

For each source organ, calculate the cumulated activity (Ã) by integrating the time-activity

curve from time zero to infinity. This can be done by fitting the curve to a series of

exponential functions.

The residence time (τ) for each source organ is the cumulated activity divided by the initial

administered activity. It represents the total time the radiopharmaceutical resides in that

organ.

4.2.3. Selection of S-factors

The S-factor represents the mean absorbed dose to a target organ per unit of cumulated

activity in a source organ (in Gy/Bq·s or mGy/MBq·h).

Use published, pre-calculated S-factors for ¹⁵³Sm. These values are specific to the source-

target organ pair and are based on a standard human phantom.[15]

4.2.4. Calculation of Absorbed Dose

The mean absorbed dose (D) to a target organ is calculated by summing the contributions

from all source organs.

The MIRD equation for the absorbed dose to a target organ (rₖ) is: D(rₖ) = Σₕ Ãₕ S(rₖ ← rₕ)

Where:
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D(rₖ) is the mean absorbed dose in the target organ rₖ.

Ãₕ is the cumulated activity in the source organ rₕ.

S(rₖ ← rₕ) is the S-factor for the target organ rₖ from the source organ rₕ.

4.2.5. Special Considerations

Bone and Red Marrow Dosimetry: Special attention is required for bone and red marrow

dosimetry due to the complex geometry and the short range of the beta particles from ¹⁵³Sm.

Specific S-factors for bone surfaces and red marrow should be used.[15]

Bladder Dosimetry: The absorbed dose to the bladder wall is highly dependent on the urinary

voiding schedule. A standard voiding interval (e.g., 4.8 hours) is typically used for calculation,

but individual patient habits can significantly alter the actual dose.[9]
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Caption: Logical Steps of the MIRD Calculation for ¹⁵³Sm-Lexidronam Dosimetry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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